6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
Overview
Description
Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- is a complex organic compound known for its unique photochromic properties. This compound belongs to the spirooxazine family, which is characterized by the presence of a spiro linkage between an indoline and a naphthoxazine moiety. The compound exhibits significant changes in its molecular structure and optical properties upon exposure to light, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], is ferric ions (Fe3+) . Ferric ions play a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transfer .
Mode of Action
The compound interacts with ferric ions through a colorimetric detection mechanism . Under optimized conditions, the compound shows a distinct color change with high selectivity and sensitivity toward Fe3+ . This interaction is based on a 1:1 complex formation with a binding constant of 2.41 × 10^4 M^−1 .
Pharmacokinetics
Its ability to detect ferric ions in drinking water suggests that it may have good solubility and stability .
Result of Action
The compound’s interaction with ferric ions results in a distinct color change, which can be used for the rapid colorimetric detection of Fe3+ in drinking water . This makes it a promising tool for monitoring water quality.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the colorimetric detection of ferric ions is optimized in a 1,4-dioxane:water (7:3, v/v) environment . Moreover, the compound has been used to monitor the amount of Fe3+ in spiked drinking water, demonstrating its applicability in practical detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- typically involves the condensation of an indoline derivative with a naphthoxazine precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the spiro linkage. Common reagents used in the synthesis include indoline, naphthoxazine, and an acid catalyst such as hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Photochromism: The compound undergoes reversible photochromic reactions, where it changes color upon exposure to ultraviolet (UV) light.
Acidichromism: The compound exhibits acidichromic behavior, where its color changes in response to changes in pH.
Common Reagents and Conditions
UV Light: Used to induce photochromic reactions.
Acidic or Basic Reagents: Used to induce acidichromic reactions.
Major Products Formed
The major products formed from these reactions are the colored and colorless forms of the compound, depending on the specific reaction conditions and the presence of light or pH changes .
Scientific Research Applications
Chemistry
In chemistry, Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- is used as a photochromic dye in molecular electronics. Its ability to change color upon exposure to light makes it valuable in the development of optical switches and recording media .
Biology and Medicine
In biological and medical research, the compound’s photochromic properties are utilized in the development of smart materials for drug delivery systems. These materials can be designed to release drugs in response to specific light conditions, providing controlled and targeted therapy .
Industry
In industrial applications, the compound is used in the production of photochromic lenses, which darken upon exposure to sunlight and return to their clear state in the absence of UV light. This property is particularly useful in the manufacture of sunglasses and other optical devices .
Comparison with Similar Compounds
Similar Compounds
Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3,5,6-pentamethyl-: This compound is similar in structure but contains additional methyl groups, which may affect its photochromic properties.
Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-6’-(1H-indol-1-yl)-1,3,3-trimethyl-: This compound is structurally similar but contains a different substituent on the indoline moiety.
Uniqueness
The uniqueness of Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- lies in its specific photochromic and acidichromic properties, which make it highly valuable in applications requiring reversible color changes in response to light and pH .
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O/c1-29(2)23-13-7-9-15-25(23)32(3)30(29)19-31-28-22-12-6-5-11-21(22)26(18-27(28)34-30)33-17-16-20-10-4-8-14-24(20)33/h4-15,18-19H,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITZBBWQUBGWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCC7=CC=CC=C76)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888872 | |
Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114747-44-3 | |
Record name | 6′-(2,3-Dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114747-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114747443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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